molecular formula C18H18N4O4 B11708273 N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide

N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide

Cat. No.: B11708273
M. Wt: 354.4 g/mol
InChI Key: AHDLADZFJAFOBI-AYKLPDECSA-N
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Description

N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide is a hydrazone derivative known for its versatile applications in various fields of science This compound is characterized by its unique structure, which includes two 4-hydroxybenzylidene groups attached to a succinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

Succinohydrazide+24-hydroxybenzaldehydeN’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2O\text{Succinohydrazide} + 2 \text{4-hydroxybenzaldehyde} \rightarrow \text{N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide} + 2 \text{H}_2\text{O} Succinohydrazide+24-hydroxybenzaldehyde→N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2​O

The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl groups.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of ether or ester derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and hydroxyl groups facilitate coordination with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including DNA binding and enzyme inhibition . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+

InChI Key

AHDLADZFJAFOBI-AYKLPDECSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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